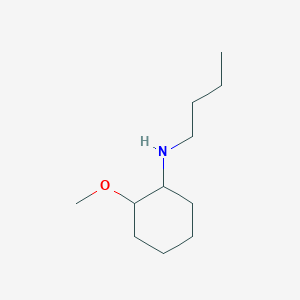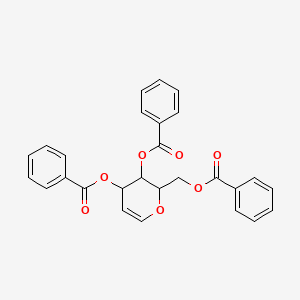![molecular formula C16H20BrNO2 B12105481 N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)
N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a synthetic organic compound characterized by its unique molecular structure. This compound features an indene core substituted with an allyloxy group and a bromine atom, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Allylation: The allyloxy group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate and propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. Its combination of an allyloxy group and a bromine atom makes it a versatile intermediate in synthetic chemistry and a potential candidate for various research applications.
特性
分子式 |
C16H20BrNO2 |
|---|---|
分子量 |
338.24 g/mol |
IUPAC名 |
N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19) |
InChIキー |
WWFFHGDWYBLXHO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)



![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)

![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
